2,6,10-Trimethylundeca-5,9-dienal
Overview
Description
2,6,10-Trimethylundeca-5,9-dienal, also known as Profarnesal, is an organic compound with the molecular formula C14H24O. It is a colorless to pale yellow liquid with an aldehydic-floral odor reminiscent of nerolidol. This compound is not found in nature and must be synthesized. It is primarily used in the fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundeca-5,9-dienal typically involves the Darzens reaction, followed by saponification and decarboxylation. The process can be summarized as follows:
Darzens Reaction: This reaction involves the condensation of geranylacetone with an α-haloester (such as methyl chloroacetate or methyl bromoacetate) in the presence of a base like sodium alkoxide (NaOR, where R is a C1-C4 alkyl group). The reaction is carried out at low temperatures, preferably below -15°C.
Saponification: The resulting glycidic ester is hydrolyzed to form the corresponding carboxylic acid.
Decarboxylation: The carboxylic acid is then decarboxylated to yield this compound. .
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale manufacturing. The process involves precise control of reaction conditions and the use of efficient catalysts to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6,10-Trimethylundeca-5,9-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: 2,6,10-Trimethylundeca-5,9-dienoic acid.
Reduction: 2,6,10-Trimethylundeca-5,9-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,6,10-Trimethylundeca-5,9-dienal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability
Mechanism of Action
The mechanism of action of 2,6,10-Trimethylundeca-5,9-dienal involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. In biological systems, such as termites, it acts as a pheromone by binding to specific receptors, triggering behavioral responses related to mating and communication .
Comparison with Similar Compounds
Similar Compounds
Nerolidol: A naturally occurring sesquiterpene alcohol with a similar floral odor.
Geranylacetone: A precursor in the synthesis of 2,6,10-Trimethylundeca-5,9-dienal with a similar structure but lacking the aldehyde group.
Farnesal: An aldehyde with a similar structure but different double bond positions.
Uniqueness
This compound is unique due to its specific double bond positions and the presence of an aldehyde group, which contribute to its distinct odor and chemical reactivity. Its role as a synthetic pheromone in termite research further distinguishes it from other similar compounds .
Biological Activity
2,6,10-Trimethylundeca-5,9-dienal, also known as dihydroapofarnesal, is a naturally occurring organic compound characterized by its unique structure featuring a long carbon chain and two conjugated double bonds. This compound has garnered attention due to its diverse biological activities and applications in various fields, particularly in fragrance and pheromone production. This article provides a comprehensive overview of the biological activity of this compound, including its safety profile, potential toxicity, and relevant case studies.
- Molecular Formula : C₁₃H₂₄O
- CAS Number : 24048-13-3
- Appearance : Pale yellow to colorless liquid
- Odor : Aldehydic-floral aroma
1. Genotoxicity
Research indicates that this compound does not exhibit significant genotoxic potential. In the Ames test, it was found non-mutagenic at concentrations up to 5000 μg/plate . The Margin of Exposure (MOE) for repeated dose toxicity endpoints is greater than 100, suggesting a low risk for genotoxic effects when used at typical exposure levels .
2. Reproductive Toxicity
The compound has been evaluated for reproductive toxicity with findings indicating no significant risk. The No Expected Sensitization Induction Level (NESIL) has been calculated at 10,000 μg/cm² for skin sensitization endpoints . Comparisons with structural analogs such as farnesol suggest that this compound shares a favorable safety profile in reproductive assessments .
3. Skin Sensitization and Irritation
Studies have shown that this compound does not pose significant risks for skin sensitization or irritation. The calculated MOE indicates adequate safety margins for repeated exposure .
4. Cytotoxicity
In vitro assays such as the BlueScreen assay have revealed that while some structural analogs exhibit cytotoxicity, this compound does not demonstrate significant cytotoxic effects under similar testing conditions .
Case Study 1: Pheromone Activity in Termites
This compound was identified as a female sex pheromone in the termite species Zootermopsis nevadensis. This compound plays a crucial role in mating behaviors and communication among termites. Behavioral assays demonstrated that male alates respond to this pheromone by exhibiting mating behaviors indicative of its effectiveness as a signaling molecule .
Case Study 2: Fragrance Industry Applications
Due to its pleasant floral scent profile, this compound is widely utilized in the fragrance industry. Its low toxicity and favorable safety assessments make it an attractive ingredient for perfumes and scented products. Studies exploring consumer exposure have indicated that typical usage levels do not pose health risks .
Comparative Analysis with Related Compounds
Compound Name | Genotoxicity | Reproductive Toxicity | Skin Sensitization | Cytotoxicity |
---|---|---|---|---|
This compound | Non-mutagenic | Low risk | Low risk | Low |
Farnesol | Non-mutagenic | Low risk | Moderate risk | Moderate |
Geraniol | Non-mutagenic | Moderate risk | Moderate risk | Moderate |
Properties
CAS No. |
24048-13-3 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(5E)-2,6,10-trimethylundeca-5,9-dienal |
InChI |
InChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,11,14H,5-6,8,10H2,1-4H3/b13-9+ |
InChI Key |
ZXGMEZJVBHJYEQ-UKTHLTGXSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)C)C=O |
Isomeric SMILES |
CC(CC/C=C(\C)/CCC=C(C)C)C=O |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)C=O |
Key on ui other cas no. |
54082-68-7 24048-13-3 |
Synonyms |
2,6,10-trimethylundeca-5,9-dienal |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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